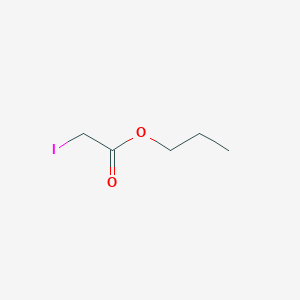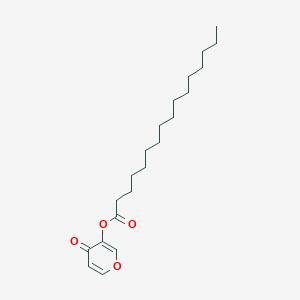
4-Oxo-4H-pyran-3-yl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4H-pyran-3-yl hexadecanoate is a chemical compound with the molecular formula C21H34O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which combines the pyran ring with a hexadecanoate ester group, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyran-3-yl hexadecanoate typically involves multicomponent reactions. One common method is the one-pot synthesis, which allows for the formation of the pyran ring and the ester group in a single reaction vessel. This method often employs catalysts such as organic or inorganic acids, bases, or even biocatalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4H-pyran-3-yl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups attached to the pyran ring or the ester group .
Applications De Recherche Scientifique
4-Oxo-4H-pyran-3-yl hexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Oxo-4H-pyran-3-yl hexadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to induce apoptosis in cancer cells by interacting with proteins involved in the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-pyran-2,6-dicarboxylic acid: Known for its chelating properties and use in metal complex formation.
2-Methyl-4-oxo-4H-pyran-3-yl propionate: Used in early discovery research for its unique chemical properties.
4-Oxo-4H-pyran-3-yl acetate: Explored for its potential biological activities.
Uniqueness
4-Oxo-4H-pyran-3-yl hexadecanoate stands out due to its long hexadecanoate ester chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability .
Propriétés
Numéro CAS |
82765-86-4 |
|---|---|
Formule moléculaire |
C21H34O4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(4-oxopyran-3-yl) hexadecanoate |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(23)25-20-18-24-17-16-19(20)22/h16-18H,2-15H2,1H3 |
Clé InChI |
CYRJPZINAUBYSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=COC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


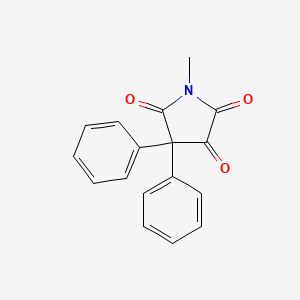
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
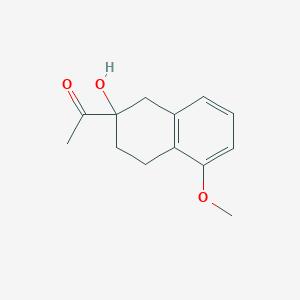
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)
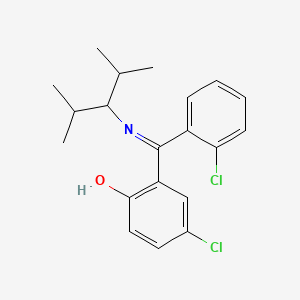
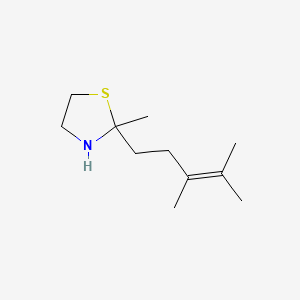
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
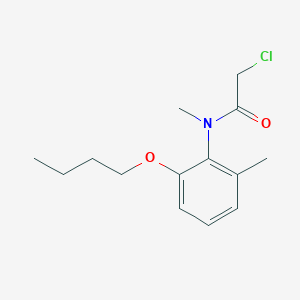
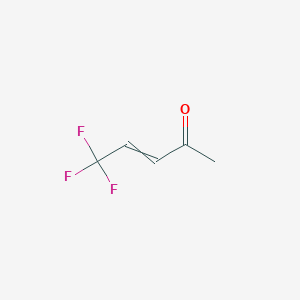
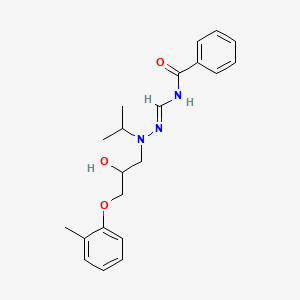
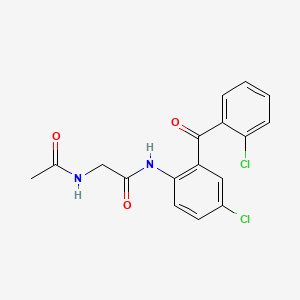
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
